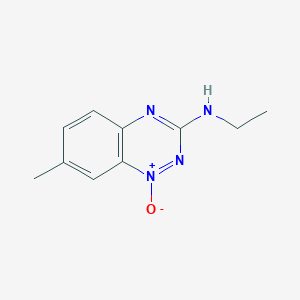

N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Description

N-Ethyl-7-methyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine is a benzotriazine derivative characterized by a 1,2,4-benzotriazin-3-amine core substituted with an ethyl group at the N-position and a methyl group at the 7-position of the aromatic ring. The 1-oxo (1λ⁵) designation indicates the presence of an oxygen atom in the triazine ring system, contributing to its electronic and steric properties. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP .

Properties

CAS No. |

921933-25-7 |

|---|---|

Molecular Formula |

C10H12N4O |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

N-ethyl-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |

InChI |

InChI=1S/C10H12N4O/c1-3-11-10-12-8-5-4-7(2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13) |

InChI Key |

HULDODBRMRILFX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=C(C=C(C=C2)C)[N+](=N1)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine with ethylating agents under controlled conditions. Common reagents used in this synthesis include ethyl iodide or ethyl bromide, and the reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via condensation or reductive amination strategies. For example:

-

Reductive amination between 7-methyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine and ethyl aldehyde derivatives under solvent-free conditions yields the target compound .

-

Coupling reactions involving carbodiimides (e.g., EDC/HOBt) facilitate amide bond formation at the amine group .

Triazine Ring Reactivity

The 1λ⁵-benzotriazin-1-one core undergoes nucleophilic substitution at position 3 due to electron withdrawal by the oxo group. Examples include:

-

Nucleophilic displacement with amines or thiols under basic conditions.

-

Electrophilic aromatic substitution at the methyl-substituted benzene ring under nitration or halogenation conditions.

Ethylamine Substituent Reactivity

-

Acylation : Reacts with acyl chlorides or anhydrides to form secondary amides .

-

Alkylation : Participates in alkylation reactions with alkyl halides in polar aprotic solvents .

Thermal and Oxidative Decomposition

Thermogravimetric analysis (TGA) of similar benzotriazines shows decomposition onset at 220–250°C . Key pathways include:

-

Ring-opening via cleavage of the N–O bond in the triazine moiety.

-

Degradation of the ethylamine side chain to volatile byproducts (e.g., ethylene, NH₃).

| Decomposition Pathway | Temperature Range | Products Identified | Source |

|---|---|---|---|

| N–O bond cleavage | 220–240°C | CO, NH₃, aromatic fragments | |

| Side-chain degradation | 240–260°C | Ethylene, methyl derivatives |

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Antitumor Activity

One of the prominent applications of N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is its potential as an antitumor agent. Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the antitumor activity of this compound on Ehrlich Ascites Carcinoma (EAC) cells. The results showed a marked decrease in tumor cell viability, suggesting that the compound induces apoptosis in cancer cells. The mechanism was linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways .

Key Molecular Interactions

The compound has been shown to bind effectively to proteins associated with cancer progression, disrupting their function and leading to reduced cell viability. Molecular docking studies have provided insights into these interactions, confirming the compound's potential as a therapeutic agent .

Antioxidant Properties

In addition to its antitumor activity, this compound exhibits antioxidant properties. This aspect is crucial as oxidative stress is a significant contributor to cancer development and progression.

Research Findings

Experimental data suggest that the compound enhances the total antioxidant capacity in treated cells, indicating a protective effect against oxidative damage. This dual action—antitumor and antioxidant—positions it as a promising candidate for cancer therapy .

Pharmacological Studies

Pharmacological investigations have explored the broader implications of this compound beyond oncology.

Potential Applications

The compound's pharmacological profile suggests potential applications in treating other conditions characterized by oxidative stress and inflammation. Its efficacy in modulating biochemical pathways makes it a candidate for further exploration in drug development .

Conclusion and Future Directions

This compound demonstrates significant promise as an antitumor agent with antioxidant properties. Future research should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Further elucidating its molecular targets and pathways.

- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzotriazin-3-amine Core

The benzotriazin-3-amine scaffold is highly tunable, with modifications at the 7-position and the N-amine group significantly altering physicochemical properties. Key analogs include:

7-Bromo-1-oxo-1λ⁵,2,4-benzotriazin-3-amine

- Structure : Bromine substituent at the 7-position, unsubstituted N-amine.

- Properties : Higher molecular weight (255.07 g/mol) and density (1.95 g/cm³ predicted) compared to methyl/ethyl analogs due to bromine’s atomic mass. Predicted pKa of 3.05 suggests moderate acidity, likely due to electron-withdrawing effects of Br .

- Applications : Bromine’s electronegativity may enhance binding in halogen-bonding interactions, useful in inhibitor design .

7-Methyl-1,4-dioxido-1,2,4-benzotriazin-3-amine

- Structure : Methyl at 7-position, 1,4-dioxide oxidation state.

- NSC 613695 (a related compound) has been explored in pharmacological studies .

7-Methyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine

- Structure : Methyl at 7-position, 1-oxo group.

- Properties : Lacks the ethyl group on the amine, reducing steric hindrance. Predicted boiling point (485.6°C) and density (1.95 g/cm³) align with bromo analogs, but lower molecular weight (177.18 g/mol) may enhance volatility .

7-Bromo-5-methyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine

- Structure : Bromine at 7-position, methyl at 5-position.

- Predicted pKa (3.05) matches the 7-bromo analog, suggesting minimal electronic impact from the 5-methyl group .

Impact of N-Substituents: Ethyl vs. Methyl vs. Unsubstituted

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Bromine substituents lower electron density at the triazine core, enhancing electrophilicity and reactivity in substitution reactions .

- Steric and Solubility Trends : Ethyl groups increase hydrophobicity, whereas 1,4-dioxide derivatives improve solubility, critical for pharmacokinetic optimization .

- Crystallographic Insights : Tools like SHELX and ORTEP-3 enable precise determination of substituent effects on molecular conformation and crystal packing .

Biological Activity

N-Ethyl-7-methyl-1-oxo-1λ5,2,4-benzotriazin-3-amine is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicine, particularly focusing on its antibacterial and anticancer activities.

N-Ethyl-7-methyl-1-oxo-1λ5,2,4-benzotriazin-3-amine has the following chemical properties:

- CAS Number : 161263-82-7

- Molecular Formula : C9H10N4O

- Molecular Weight : 194.20 g/mol

The structure of the compound consists of a benzotriazine core with various substituents that influence its biological activity.

Synthesis

The synthesis of N-Ethyl-7-methyl-1-oxo-1λ5,2,4-benzotriazin-3-amine involves several steps, primarily focusing on modifying the benzotriazine scaffold. The synthetic pathway typically includes:

- Formation of Benzotriazine Core : Utilizing starting materials like 2-aminoaniline and ethyl acetoacetate.

- Substitution Reactions : Introducing the ethyl and methyl groups through nucleophilic substitution methods.

- Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure .

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of N-Ethyl-7-methyl-1-oxo-1λ5,2,4-benzotriazin-3-amine against various bacterial strains. The compound exhibits significant inhibitory effects against Escherichia coli, with an inhibition zone measuring approximately 1.0 cm in diameter . However, it showed limited activity against Staphylococcus aureus and Salmonella spp.

Table 1: Antibacterial Activity of N-Ethyl-7-methyl-1-oxo-1λ5,2,4-benzotriazin-3-amine

| Bacterial Strain | Inhibition Zone (cm) |

|---|---|

| Escherichia coli | 1.0 |

| Staphylococcus aureus | Inactive |

| Salmonella spp | Inactive |

Anticancer Activity

The anticancer potential of this compound has been evaluated using human liver carcinoma cell lines (HepG2). The cytotoxicity was assessed through the MTT assay, revealing that N-Ethyl-7-methyl-1-oxo-1λ5,2,4-benzotriazin-3-amine exhibits promising cytotoxic effects with low IC50 values. For instance, some derivatives showed IC50 values lower than that of the standard drug doxorubicin (IC50 = 2.06 μM), indicating a strong potential for further development as an anticancer agent .

Table 2: Cytotoxicity of N-Ethyl Derivatives Against HepG2 Cell Lines

| Compound | IC50 (μM) |

|---|---|

| N-Ethyl derivative A | 6.525 |

| N-Ethyl derivative B | 10.97 |

| Doxorubicin (Control) | 2.06 |

Case Studies

A study conducted in 2020 synthesized a series of benzotriazinone derivatives similar to N-Ethyl-7-methyl compounds and evaluated their biological activities. The findings indicated that modifications on the benzotriazine ring significantly impacted both antibacterial and anticancer activities .

In another investigation focusing on structure–activity relationships (SAR), researchers identified specific substituents that enhanced the binding affinity to bacterial targets while also improving cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.